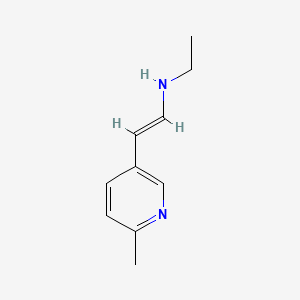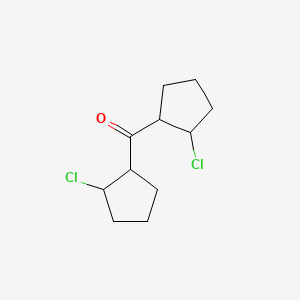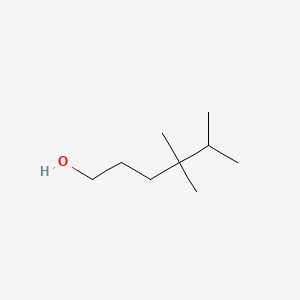
4,4,5-Trimethylhexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5-Trimethylhexan-1-ol is an organic compound with the molecular formula C9H20O. It is a branched-chain alcohol, characterized by the presence of three methyl groups attached to the hexane backbone. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4,5-Trimethylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 4,4,5-trimethylhexan-2-one, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the ketone dissolved in an appropriate solvent like ethanol or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of isobutene followed by hydrogenation. This process involves the addition of carbon monoxide and hydrogen to isobutene in the presence of a catalyst, forming an aldehyde intermediate. The aldehyde is then hydrogenated to yield the desired alcohol .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5-Trimethylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: 4,4,5-Trimethylhexan-2-one or 4,4,5-trimethylhexanoic acid.
Reduction: 4,4,5-Trimethylhexane.
Substitution: 4,4,5-Trimethylhexyl chloride or bromide.
Applications De Recherche Scientifique
4,4,5-Trimethylhexan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of metabolic pathways involving branched-chain alcohols.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of plasticizers, lubricants, and surfactants
Mécanisme D'action
The mechanism of action of 4,4,5-Trimethylhexan-1-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biological membranes and proteins. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5,5-Trimethylhexan-1-ol
- 2,2,4-Trimethylhexan-1-ol
- 2,3,3-Trimethylhexan-1-ol
Uniqueness
4,4,5-Trimethylhexan-1-ol is unique due to the specific positioning of its methyl groups, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and industrial applications .
Propriétés
Numéro CAS |
65502-61-6 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
4,4,5-trimethylhexan-1-ol |
InChI |
InChI=1S/C9H20O/c1-8(2)9(3,4)6-5-7-10/h8,10H,5-7H2,1-4H3 |
Clé InChI |
ZYXQELDKUPEKLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


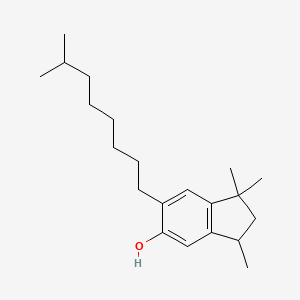
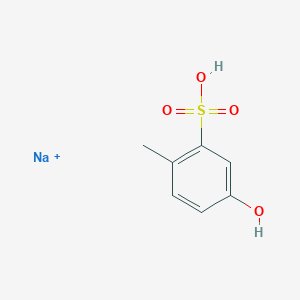
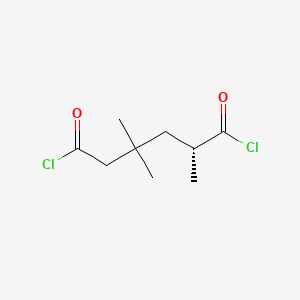

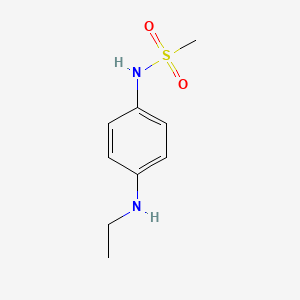
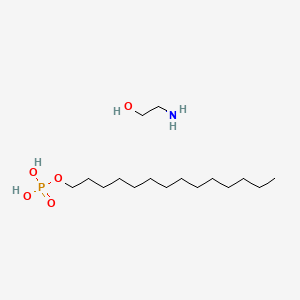
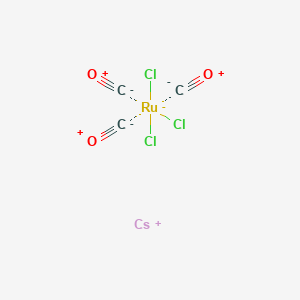
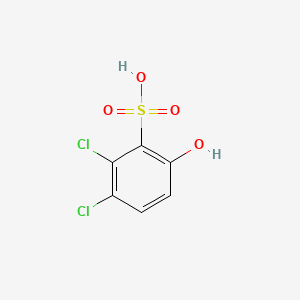

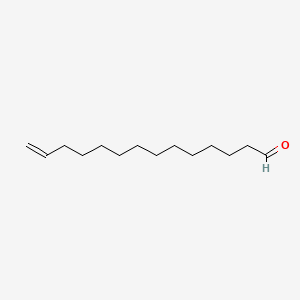

![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
